molecular formula C17H17FN2O2 B5879981 N-(4-fluorophenyl)-3-(isobutyrylamino)benzamide

N-(4-fluorophenyl)-3-(isobutyrylamino)benzamide

Cat. No. B5879981
M. Wt: 300.33 g/mol
InChI Key: HRIJWNXBAUQKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-(isobutyrylamino)benzamide, commonly known as FiB, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

FiB works by binding to the active site of enzymes and receptors, inhibiting their activity. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It also inhibits the activity of the GABA(A) receptor, a receptor that plays a crucial role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
FiB has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and sedative effects. It is also known to have antitumor activity, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FiB in lab experiments is its ability to selectively inhibit the activity of enzymes and receptors, making it a valuable tool for studying their role in various biological processes. However, FiB has certain limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on FiB, including the development of new synthesis methods to improve its solubility and bioavailability, the exploration of its potential as a cancer treatment, and the study of its effects on other enzymes and receptors in the body.
In conclusion, FiB is a valuable tool for scientific research due to its unique properties and mechanism of action. Its ability to selectively inhibit the activity of enzymes and receptors makes it a valuable tool for studying various biological processes, and its potential applications in cancer treatment and other areas make it an exciting area of research for the future.

Synthesis Methods

FiB can be synthesized using various methods, including the reaction of 4-fluoroaniline with isobutyryl chloride, followed by the reaction with 3-aminobenzoic acid. The resulting compound is then purified using column chromatography to obtain pure FiB.

Scientific Research Applications

FiB is used in various scientific research applications, including cancer research, neuroscience, and pharmacology. It is known to inhibit the activity of certain enzymes and receptors, making it a valuable tool for studying the biochemical and physiological effects of these molecules.

properties

IUPAC Name

N-(4-fluorophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11(2)16(21)20-15-5-3-4-12(10-15)17(22)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIJWNXBAUQKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide

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